Bienvenue dans la boutique en ligne BenchChem!

C-176

STING Species Selectivity Mouse Models

C-176 is the only STING inhibitor that covalently targets murine Cys91 without any human STING activity, making it essential for genetically defined mouse models. Its exclusive species selectivity prevents confounding cross-reactivity in Trex1⁻/⁻ autoimmunity, MPTP neurotoxicity, and TBI studies. With documented BBB permeability and ≥85% serum IFN suppression at 750 nmol, C-176 provides a calibrated benchmark for in vivo STING pathway interrogation. Procure this compound to ensure unambiguous murine target engagement and reproducible pharmacodynamic readouts.

Molecular Formula C11H7IN2O4
Molecular Weight 358.09 g/mol
CAS No. 314054-00-7
Cat. No. B1668178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-176
CAS314054-00-7
SynonymsSTING inhibitor C-176;  C-176, C176;  C 176
Molecular FormulaC11H7IN2O4
Molecular Weight358.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I
InChIInChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
InChIKeyJBIKQXOZLBLMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C-176 (314054-00-7) Chemical Baseline: A Murine-Selective Covalent STING Inhibitor


C-176 (CAS 314054-00-7) is a synthetic nitrofuran derivative that acts as a covalent, small-molecule inhibitor of the stimulator of interferon genes (STING) [1]. The compound exhibits selective activity against murine STING (mSTING) while showing no appreciable activity against the human STING protein [2]. Mechanistically, C-176 covalently targets transmembrane cysteine residue 91 (Cys91) of mSTING, thereby blocking activation-induced palmitoylation and subsequent STING clustering required for downstream inflammatory signaling .

Why C-176 Cannot Be Replaced by Other Nitrofuran STING Inhibitors


Although several nitrofuran derivatives (e.g., C-170, C-171, H-151) share a common mechanism of covalently modifying Cys91 to suppress STING palmitoylation and clustering, their species selectivity profiles differ critically [1]. C-176 is exquisitely selective for murine STING and is inactive against the human homolog, whereas analogs like C-170, C-171, and H-151 inhibit both murine and human STING [2]. For research applications specifically requiring murine target engagement without confounding human STING activity—such as genetically defined mouse models (e.g., Trex1⁻/⁻) or murine-only in vivo pharmacology studies—this species exclusivity is a defining functional attribute that generic substitution with a dual-species inhibitor would obliterate. This differential selectivity mandates compound-specific procurement based on the intended experimental model system.

C-176 Comparative Evidence Matrix: Quantified Differentiation Versus STING Inhibitor Analogs


Species Selectivity: C-176 Exclusively Targets Murine STING, Contrasting Dual-Species Inhibitors

C-176 demonstrates stringent species selectivity, inhibiting murine STING (mSTING) but exhibiting no detectable activity against human STING (hsSTING). This contrasts with structurally related nitrofuran analogs C-170, C-171, and H-151, which are reported to inhibit both murine and human STING [1]. The lack of hsSTING inhibition by C-176 is a critical differentiator for studies requiring murine-specific pathway interrogation without confounding human target engagement.

STING Species Selectivity Mouse Models

In Vitro Potency: C-176 Inhibits mSTING-Mediated IFNβ Reporter Activity with Sub-50 nM IC50

C-176 potently inhibits STING-mediated IFNβ reporter activity in cellular assays with an IC50 value of less than 50 nM. Critically, at a concentration of 1 μM, C-176 blocks TBK1 phosphorylation induced by the STING agonist CMA without affecting RIG-I-mediated signaling, confirming on-target selectivity within the STING pathway . While analogous nitrofuran inhibitors such as C-170 and H-151 also demonstrate nanomolar potency against STING, the specific IC50 values for these comparators in identical assay formats are not uniformly reported, precluding direct rank-order comparison. Nonetheless, the sub-50 nM potency establishes a quantitative benchmark for C-176's in vitro efficacy.

STING IFNβ Potency

In Vivo Target Engagement: C-176 Reduces CMA-Induced Serum Cytokines by ≥85% in Mice

In an in vivo pharmacodynamic model, intraperitoneal administration of C-176 (750 nmol/mouse) 1 or 4 hours prior to challenge with the STING agonist CMA (224 mg/kg) resulted in a marked reduction of serum interleukin-6 (IL-6) and type I interferons by at least 85% at 4 hours post-CMA challenge . This robust suppression of STING-dependent cytokine production provides direct quantitative evidence of target engagement and functional pathway inhibition in a live animal model.

STING In Vivo Pharmacodynamics

CNS Penetrance: C-176 is Blood-Brain Barrier Permeable, Enabling Neuroinflammation Studies

C-176 is characterized as blood-brain barrier (BBB) permeable, a physicochemical property that distinguishes it from many other STING pathway modulators and enables direct CNS applications . This attribute is supported by functional in vivo evidence: in a mouse model of MPTP-induced Parkinson's disease, systemic administration of C-176 significantly attenuated neuroinflammation and dopaminergic neurodegeneration [1]. Similarly, in a traumatic brain injury model, C-176 reduced cortical lesion area and improved gait symmetry, confirming CNS target engagement [2]. While some other nitrofuran STING inhibitors may also possess BBB permeability, comparative quantitative data (e.g., brain-to-plasma ratios) are not publicly available for direct benchmarking.

Blood-Brain Barrier Neuroinflammation STING

Chemical and Physical Properties: C-176 Exhibits Favorable Solubility and Stability for In Vivo Dosing

C-176 demonstrates high solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 25 mg/mL to 62.5 mg/mL depending on the supplier and specific conditions (e.g., sonication) . This high DMSO solubility facilitates the preparation of concentrated stock solutions for in vitro and in vivo applications. The compound is stable for at least two years when stored at -20°C as a dry powder . Comparative solubility data for other nitrofuran STING inhibitors (e.g., C-170, C-171) are not consistently reported across vendor datasheets, limiting direct comparison. However, the documented solubility and stability profile of C-176 provides practical guidance for experimental planning.

Solubility Formulation STING

Validated Application Scenarios for C-176 in STING Pathway Research


Murine-Specific STING Pathway Dissection in Autoimmune and Autoinflammatory Models

C-176 is optimally deployed in genetically defined mouse models of autoimmunity and autoinflammation where STING hyperactivation drives pathology. Its exclusive murine STING selectivity ensures that observed therapeutic effects are directly attributable to mSTING inhibition without confounding activity on human STING. For example, C-176 treatment significantly ameliorates systemic inflammation and reduces serum type I interferon levels in Trex1⁻/⁻ mice, a validated model of Aicardi-Goutières syndrome . This application leverages C-176's species selectivity as a critical experimental control.

In Vivo Pharmacological Validation of STING-Dependent Neuroinflammation

The blood-brain barrier permeability of C-176 enables direct interrogation of STING's role in neuroinflammatory and neurodegenerative conditions. Validated use cases include the MPTP-induced Parkinson's disease mouse model, where C-176 attenuates dopaminergic neurotoxicity and motor deficits [1], and the traumatic brain injury model, where it reduces cortical lesion area and improves neurological outcomes [2]. Researchers investigating CNS STING biology should prioritize C-176 for its documented CNS exposure and functional efficacy.

Dose-Response Characterization of STING Pathway Inhibition in Acute Inflammatory Challenges

C-176's quantified in vivo pharmacodynamic profile—specifically, the ≥85% reduction in CMA-induced serum IL-6 and type I interferons at a defined dose (750 nmol/mouse) —provides a calibrated benchmark for establishing STING pathway inhibition in acute challenge models. This allows researchers to confidently interpret downstream phenotypic outcomes (e.g., in LPS-induced acute kidney injury or lung injury models) as being STING-dependent [3].

Benchmarking Novel STING Inhibitors in Murine Cellular and In Vivo Assays

Due to its well-characterized in vitro potency (IC50 < 50 nM in mSTING IFNβ reporter assays) and documented in vivo pharmacodynamics, C-176 serves as a reliable reference compound for benchmarking the efficacy of novel, investigational STING inhibitors in murine systems . Its covalent mechanism and species selectivity define a specific comparator profile for evaluating next-generation inhibitors.

Quote Request

Request a Quote for C-176

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.